2,2,2-trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone is a fluorinated ketone that has garnered significant attention in the scientific community due to its unique chemical and biological properties. This compound is a white to pale yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents.
Preparation Methods
The synthesis of 2,2,2-trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone typically involves a three-step process:
Reaction of 2-phenyl-4,5-dihydro-1H-pyrrole with trifluoromethyl trifluoroacetate: This step forms an intermediate compound.
Deprotection: The intermediate undergoes deprotection to remove any protecting groups.
Oxidation: The final step involves oxidation to yield the desired product.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Scientific Research Applications
This compound has found numerous applications in scientific research:
Pharmaceuticals: It is used in the synthesis of various biologically active compounds.
Enzyme Inhibition Studies: Its unique properties make it a valuable tool in studying enzyme inhibition.
Neurological Disorders: Research has explored its potential in understanding and treating neurological disorders.
Inflammation: It is also used in studies related to inflammation.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds such as:
2,2,2-Trifluoroacetophenone: This compound shares the trifluoromethyl group but differs in its overall structure and applications.
2,2,2-Trifluoro-1-phenylethanone: Another similar compound with distinct chemical properties and uses.
These comparisons highlight the unique aspects of this compound, particularly its specific applications in scientific research and its distinctive chemical behavior.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-phenyl-2,3-dihydro-1H-pyrrol-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)11(17)9-6-7-16-10(9)8-4-2-1-3-5-8/h1-5,16H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYVPKIPAMPCKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C1C(=O)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.